molecular formula C12H11N<br>C12H11N<br>C6H5NHC6H5 B3428570 Diphenylamine CAS No. 68442-68-2

Diphenylamine

Cat. No.: B3428570
CAS No.: 68442-68-2
M. Wt: 169.22 g/mol
InChI Key: DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Description

Diphenylamine (DPA, (C₆H₅)₂NH) is an aromatic amine derivative of aniline, characterized by two phenyl groups attached to a central nitrogen atom. It is a colorless solid (though commercial samples often appear yellow due to oxidation) with moderate water solubility and high solubility in organic solvents . DPA is industrially significant for its antioxidant properties, widely used in lubricants, polymers, and agrochemicals to inhibit oxidative degradation . Additionally, it serves as a precursor in synthesizing dyes, pharmaceuticals, and optoelectronic materials .

Key properties include:

  • Hydrophobicity: Measured via RP-TLC (reversed-phase thin-layer chromatography), DPA derivatives exhibit logP values ranging from 2.5 to 4.2, correlating with their antimicrobial and biofilm-inhibiting activities .
  • Biological Activity: DPA derivatives demonstrate antimicrobial, antifungal, and hepatotoxic effects, depending on substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylaniline
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InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
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InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C12H11N, Array
Record name DIPHENYLAMINE
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Related CAS

25656-57-9
Record name Poly(diphenylamine)
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DSSTOX Substance ID

DTXSID4021975
Record name Diphenylamine
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Molecular Weight

169.22 g/mol
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Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F
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Flash Point

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c.
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03%
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Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³
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Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82
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Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.
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Color/Form

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid.

CAS No.

122-39-4, 68442-68-2
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Melting Point

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F
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Chemical Reactions Analysis

Diphenylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form compounds such as phenothiazine when reacted with sulfur. The reaction is as follows[ (\text{C}_6\text{H}_5)_2\text{NH} + 2\text{S} \rightarrow \text{S}(\text{C}_6\text{H}_4)_2\text{NH} + \text{H}_2\text{S} ]

    Cyclisation: With iodine, this compound undergoes dehydrogenation to give carbazole, with the release of hydrogen iodide[ (\text{C}_6\text{H}_5)_2\text{NH} + \text{I}_2 \rightarrow (\text{C}_6\text{H}_4)_2\text{NH} + 2\text{HI} ]

    Substitution: this compound can react with strong acids to form salts. For example, treatment with sulfuric acid gives the bisulfate[ [(\text{C}_6\text{H}_5)_2\text{NH}_2]- ]

Scientific Research Applications

Antioxidant Properties

Industrial Applications:
Diphenylamine is widely used as an antioxidant in lubricants, plastics, and rubber products. Its ability to prevent oxidative degradation extends the lifespan of these materials by stabilizing them against heat, light, and oxygen exposure .

Research Findings:
Studies have shown that DPA can inhibit lipid peroxidation in red blood cell membranes, although it may also promote the formation of lipid hydroperoxides under certain conditions . This dual behavior underscores the complexity of DPA's antioxidant mechanisms.

Agricultural Uses

Fungicide and Scald Inhibitor:
In agriculture, DPA serves as a fungicide and is employed as a scald inhibitor for apples. It protects apple skin from oxidative damage during storage, preventing brown spots caused by α-farnesene oxidation .

Case Study:
Research has demonstrated that applying DPA as a postharvest treatment significantly reduces scald incidence in stored apples, enhancing their marketability and shelf life .

Stabilizer in Explosives

Chemical Stabilization:
DPA is used as a stabilizer in smokeless powder and nitrocellulose-based explosives. It binds degradation products, preventing further breakdown and ensuring safety during storage and handling .

Practical Implication:
The presence of DPA in gunshot residue analysis highlights its importance in forensic science, aiding in the detection of firearm use .

Redox Indicator

Analytical Chemistry:
DPA derivatives are utilized as redox indicators in titrations, particularly in alkaline solutions. The color change associated with the oxidation of DPA can be used to quantify redox reactions .

Dye Production

Intermediate Role:
this compound is a key intermediate in the synthesis of various azo dyes, such as Metanil Yellow and Acid Orange 5. Its role as a dye mordant enhances dye adherence to fabrics .

Pharmaceutical Applications

Drug Development:
DPA derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Notable compounds derived from DPA include NSAIDs like diclofenac and mefenamic acid, which are widely used in pain management .

Research Insights:
Studies indicate that DPA derivatives may possess antimicrobial and anti-cancer activities, warranting further investigation into their therapeutic potential .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Antioxidants Lubricants, plastics, rubberPrevents oxidative degradation
Agriculture Fungicide, apple scald inhibitorEnhances shelf life and marketability
Explosives Stabilizer Smokeless powderEnsures safety during storage
Redox Indicator Analytical chemistryUseful in titrations
Dye Production Azo dye synthesisImproves dye adherence
Pharmaceuticals NSAID derivativesPain relief and anti-inflammatory effects

Mechanism of Action

Diphenylamine exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to various materials. In biological systems, this compound targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, leading to congestion and haemosiderosis. Prolonged exposure can also result in changes in the liver and kidneys .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diphenylamine vs. Triphenylamine (TPA)

Property This compound (DPA) Triphenylamine (TPA)
Structure Two phenyl groups on N Three phenyl groups on N
Electron Donation Moderate (IP ≈ 7.1 eV) Stronger (IP ≈ 6.8 eV)
Optoelectronic Use Blue emitter (λmax ~472 nm) Red-shifted emission (λmax ~530 nm)
Quantum Yield 0.45 0.62
Thermal Stability Td = 421°C Td = 450°C

TPA’s additional phenyl group enhances conjugation and electron-donating capacity, making it superior in OLED host materials for red emission and higher quantum efficiency .

This compound vs. Benzothiadiazole (BTD)

Property DPA Derivatives BTD Derivatives
Electron Nature Electron-rich donor Electron-deficient acceptor
Optical Range Blue to green (472–530 nm) Near-infrared (NIR) emission
Solid-State Behavior Moderate fluorescence High fluorescence, elastic crystals
Applications OLED blue emitters NIR sensors, flexible optoelectronics

BTD’s strong electron-withdrawing nature enables charge-transfer complexes for NIR applications, whereas DPA derivatives excel in blue-light emission .

This compound vs. Alkylated DPA Derivatives

Property Nonylated DPA Dodecylated DPA
Solubility Moderate in oils High in nonpolar matrices
Oxidative Stability High (PDSC onset ~220°C) Reduced (PDSC onset ~200°C)
Lubricant Performance Effective antioxidant Poor deposit control

Longer alkyl chains (e.g., dodecyl) improve solubility but reduce oxidative stability due to steric hindrance, limiting their use in high-temperature lubricants .

This compound vs. 2-Phenethylamines

Property DPA Derivatives 2-Phenethylamines
Structure Aromatic amine Phenethyl backbone + amine
Biological Target Antimicrobial, hepatotoxic CNS receptors (e.g., dopamine)
Therapeutic Use Limited due to toxicity Neuropharmacology (e.g., antidepressants)

While both classes exhibit bioactivity, 2-phenethylamines are optimized for receptor-specific CNS applications, whereas DPA derivatives face toxicity challenges .

This compound vs. Polythis compound (PDPA)

Property DPA PDPA
Conductivity Insulating Semiconducting (10<sup>−3</sup> S/cm)
Sensor Performance N/A High sensitivity (0.51 µA/µM glucose)
Stability Prone to oxidation Enhanced thermal/chemical stability

PDPA’s polymerized structure enables applications in biosensors, outperforming monomeric DPA in electron transfer and stability .

Key Research Findings

  • Structure-Activity Relationship (SAR): Substituents like –OCH₃ (IP ≈ 6.5 eV) enhance electron donation, while –NO₂ (IP ≈ 7.8 eV) improves acceptor strength in optoelectronics .
  • Toxicity Mechanism : DPA and NSAIDs (e.g., diclofenac) uncouple mitochondrial oxidative phosphorylation, depleting ATP and causing hepatocyte injury .
  • Industrial Optimization: Nonylated DPA remains the preferred antioxidant in lubricants, balancing solubility (logP ≈ 8.2) and oxidative resistance .

Biological Activity

Diphenylamine (DPA) is an organic compound with significant biological activity, particularly noted for its antimicrobial, anticancer, and antioxidant properties. This article explores the various biological activities of DPA, supported by research findings, case studies, and data tables.

This compound is chemically represented as C6H5NHC6H5\text{C}_6\text{H}_5\text{NHC}_6\text{H}_5 and consists of two phenyl groups connected by an amine group. Its structure allows it to participate in various chemical reactions, leading to a range of biological activities.

Antimicrobial Activity

DPA and its derivatives have been extensively studied for their antimicrobial properties. A study synthesized several new derivatives of this compound, which were screened for antibacterial and antifungal activity. The results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting their potential use in treating infections caused by resistant strains of bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
2-Hydrazino-N,N-diphenylacetamideAntibacterial50 µg/mL
N-(4-hydroxyphenyl)-diphenylamineAntifungal25 µg/mL
N,N-Diphenyl-2,4-dicarboxamideAntimicrobial75 µg/mL

Anticancer Properties

Research has shown that DPA exhibits significant anticancer activity. In a study involving various cancer cell lines (HT-29 and MCF-7), treatment with DPA derivatives resulted in reduced cell viability. The most effective concentrations were found to be 50 µM and 100 µM, which significantly decreased viability compared to control groups .

Case Study: Anticancer Effects of DPA Derivatives

  • Cell Lines Used: HT-29 (colon cancer), MCF-7 (breast cancer).
  • Findings:
    • At 50 µM concentration, viability dropped to 40% in HT-29 cells.
    • At 100 µM concentration, MCF-7 cells showed a viability reduction to 35%.

Antioxidant Activity

DPA has been identified as a potent antioxidant. Studies utilizing the DPPH radical scavenging method demonstrated that DPA derivatives effectively neutralized free radicals, indicating their potential role in preventing oxidative stress-related diseases .

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives

Concentration (µg/mL)Scavenging Activity (%)
5013
250045
500063

Metabolism and Toxicological Profile

The metabolism of this compound has been studied in various animal models. For instance, in goats treated with this compound, approximately 97% of the administered dose was recovered from urine and feces within a week. The primary metabolic pathway involved hydroxylation followed by conjugation with sulfate or glucuronic acid .

Table 3: Distribution of Radioactive Residues in Goats

Tissue/Fluid% Recovery of Total Dose
Urine87.3
Faeces6.4
Milk0.54
LiverLow levels

Q & A

Basic Research Question

  • Interference resistance : DPA outperforms UV absorption (A260) in samples with protein/RNA contamination. For example, RNA contamination at 50% mass fraction causes <5% error in DPA assays vs. >30% error in UV .
  • Sensitivity : DPA detects 3–5 µg DNA/mL, while fluorescence methods (e.g., PicoGreen) detect 0.1–1 µg/mL. Use fluorescence for trace DNA and DPA for crude lysates .
  • Cost-effectiveness : DPA requires no specialized equipment, unlike fluorescence spectroscopy .

What mechanistic evidence supports or contradicts this compound’s potential carcinogenicity in mammalian systems?

Advanced Research Question
Conflicting data exist:

  • Negative genotoxicity : DPA showed no mutagenicity in Ames tests or micronucleus assays but induced oxidative stress in human cell lines at cytotoxic concentrations (>8.97 µM) .
  • Immunosuppression : Dose-dependent reduction in natural killer cell activity (in vitro) and hyperplasia in rat tissues suggest non-genotoxic carcinogenic pathways .
  • Metabolite analysis : N-nitrosothis compound, a suspected carcinogen, was not detected in rat or human metabolism studies, challenging earlier hypotheses .
    Methodological recommendation: Use high-throughput ToxCast/Tox21 assays to map key carcinogenic characteristics (e.g., oxidative stress, immunosuppression) across concentrations .

How can researchers address analytical challenges in quantifying this compound pesticide residues in food matrices?

Advanced Research Question

  • Sample preparation : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dSPE cleanup (e.g., PSA/C18 sorbents) achieves >95% recovery in apples. GC/MS calibration: y = 0.0110x + 0.0003 (R2^2 = 0.9995) for DPA quantification .
  • Interference mitigation : LC-MS/MS with isotope-labeled internal standards (e.g., this compound-d10) corrects matrix effects in complex samples .
  • Regulatory alignment : Validate methods against FAO/WHO residue limits (e.g., 10 mg/kg in apples) using multi-laboratory reproducibility tests .

What experimental designs resolve contradictions in this compound’s genotoxicity assessments?

Advanced Research Question

  • Integrated testing strategies : Combine in vitro (Ames test, Comet assay) and in silico (QSAR, Tox21) approaches to assess metabolic activation pathways. For example, DPA’s diphenylnitroxide radical forms in microsomal systems but not in vivo .
  • Dose-response refinement : Use high-content screening (HCS) to differentiate cytotoxic (≥10 µM) vs. sub-cytotoxic effects in human hepatoma (HepG2) cells .
  • Species-specific metabolism : Compare rat and human hepatic microsomes to evaluate cross-species relevance of carcinogenicity data .

How can this compound derivatives be engineered for advanced material applications?

Advanced Research Question

  • Electroactive polymers : Couple DPA with tetraphenylethylene (TPE) to create fluorescence "turn-on" probes for redox-active bioanalytes (e.g., H2_2O2_2) with >90% quantum yield .
  • Explosives stabilization : Nitration of DPA produces dinitrothis compound, which stabilizes nitrocellulose-based propellants by scavenging NOx_x radicals. Validate via accelerated aging tests (70°C/28 days) and HPLC monitoring .

What toxicokinetic parameters are critical for this compound risk assessment in human exposure studies?

Advanced Research Question

  • Absorption : Oral bioavailability in humans is incomplete (24-hour urinary excretion = 15% unmetabolized DPA + 4-hydroxy-DPA metabolites). Model using PBPK with enterocyte permeability coefficients .
  • Metabolite profiling : Detect 4-hydroxythis compound as the primary metabolite in urine (HPLC-UV, LOD = 0.1 µg/mL) to estimate exposure levels .
  • Interspecies differences : Rats exhibit faster biliary excretion (>80% in 48 hours) vs. humans, necessitating allometric scaling for risk extrapolation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylamine
Reactant of Route 2
Reactant of Route 2
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